5,5-Dimethyl-hexahydro-indolizin-7-one
Description
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5,5-dimethyl-1,2,3,6,8,8a-hexahydroindolizin-7-one |
InChI |
InChI=1S/C10H17NO/c1-10(2)7-9(12)6-8-4-3-5-11(8)10/h8H,3-7H2,1-2H3 |
InChI Key |
JZAPQPGUGJCFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC2N1CCC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Heterocycles
Bicyclic vs. Monocyclic Systems
The bicyclic framework of 5,5-Dimethyl-hexahydro-indolizin-7-one contrasts with monocyclic analogs like triazinoquinoxalines () and 1,2,5-oxadiazines (). The fused ring system imposes geometric constraints, reducing conformational flexibility compared to monocyclic compounds. For instance, triazinoquinoxalines (e.g., compound 25 in ) exhibit planar monocyclic structures with extended π-conjugation, while the hexahydro-indolizinone’s puckered bicyclic system (as per Cremer and Pople’s ring puckering coordinates in ) may enhance stereoelectronic effects .
Puckering and Substituent Effects
Cremer and Pople’s generalized puckering coordinates (amplitude q and phase angle φ) provide a framework to analyze nonplanar ring systems. In this compound, the methyl groups likely increase the puckering amplitude (q) of the five-membered ring, stabilizing a chair-like conformation. This contrasts with monocyclic oxadiazines (), where puckering is minimal due to smaller substituents and planar preferences .
Reaction Conditions and Reagents
- Triazinoquinoxalines (): Synthesized via refluxing hydrazine derivatives with acetic acid and bromine water, requiring harsh oxidizing conditions.
- 1,2,5-Oxadiazines (): Formed by heating hydrazones in acetic anhydride, leveraging nucleophilic acyl substitution.
- This compound : Hypothetically synthesized via cyclocondensation of substituted hydrazines or ketones under acidic conditions, similar to but with methyl-substituted precursors .
Key Differences
- Oxidizing Agents: Bromine water in triazinoquinoxaline synthesis () vs. acetic anhydride in oxadiazines ().
- Temperature: Prolonged reflux (7 hours) for triazinoquinoxalines vs. shorter heating (4 hours) for oxadiazines.
Physicochemical Properties
Preparation Methods
Lactamization and Ring-Expansion Techniques
Lactamization of aminoketone precursors represents a critical step in establishing the seven-membered ring. Yong et al. detailed a stereoselective synthesis of spiro[cyclopropane-1,3′-oxindole] derivatives via Michael addition–cyclization cascades, where the cyclopropane ring undergoes ring expansion under basic conditions to yield hexahydro-indolizinones. This method achieves enantiomeric excesses >90% when using chiral auxiliaries derived from L-proline.
Catalytic Systems for Functionalization and Stereocontrol
Transition metal catalysis plays a pivotal role in introducing substituents at the C5 and C7 positions. Gopinath et al. utilized Pd-catalyzed Heck couplings to install aryl groups on the indolizine backbone, enabling access to derivatives such as 5-(2,4-dichlorophenyl)-hexahydro-indolizin-7-one. The reaction proceeds via oxidative addition of aryl halides to Pd(0), followed by migratory insertion and reductive elimination (Table 1).
Table 1: Catalytic Conditions for Aryl Functionalization
| Substrate | Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromo-hexahydro-indolizin-7-one | Pd(OAc)₂ | PPh₃ | 78 | |
| 5-Iodo-hexahydro-indolizin-7-one | PdCl₂(dppf) | Xantphos | 85 |
Multi-Component Reactions for Streamlined Synthesis
Recent advances have employed one-pot multi-component reactions (MCRs) to streamline the synthesis. Suresh Babu and Raghunathan developed a TiO₂–silica-mediated MCR involving indole-3-carbaldehyde, dimethyl acetylenedicarboxylate, and piperidine, which directly furnishes the hexahydro-indolizinone skeleton in 72% yield. The silica support enhances regioselectivity by stabilizing zwitterionic intermediates.
Mechanistic Insights into MCR Pathways
The proposed mechanism involves:
-
Knoevenagel condensation between indole-3-carbaldehyde and acetylenedicarboxylate to form a α,β-unsaturated diester.
-
1,3-Dipolar cycloaddition with in situ-generated azomethine ylides, facilitated by TiO₂–silica.
-
Tautomerization and lactamization to yield the final product.
Reductive Amination and Hydrogenation Protocols
Reductive amination of keto-indolizines using NaBH₃CN or H₂/Pd-C has been employed to install the dimethyl groups at C5. Mohanakrishnan et al. reported that hydrogenation of 5-methylene-hexahydro-indolizin-7-one under 50 psi H₂ in the presence of Raney Ni affords the dimethyl derivative with 89% conversion. Stereochemical outcomes are influenced by the choice of solvent, with ethanol favoring the cis-diastereomer (dr 3:1).
Resolution of Racemic Mixtures and Chiral Synthesis
Chiral separation of racemic this compound has been achieved via diastereomeric salt formation using (+)-dibenzoyl-L-tartaric acid. Alternatively, Yong et al. demonstrated an asymmetric synthesis route starting from L-serine, which undergoes cyclization to form a proline intermediate that is subsequently lactamized to yield the target compound in 98% ee.
Green Chemistry Approaches and Solvent Optimization
Efforts to minimize environmental impact have focused on solvent-free reactions and recyclable catalysts. Suresh Babu and Raghunathan achieved a 68% yield in a TiO₂–silica-catalyzed reaction conducted under microwave irradiation, reducing reaction time from 12 hours to 40 minutes . Water has also been explored as a solvent, though yields remain modest (≤50%) due to poor solubility of intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
